molecular formula C18H19N3O4 B5694775 N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide

N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B5694775
M. Wt: 341.4 g/mol
InChI Key: JNQXLYILGZKFCS-UHFFFAOYSA-N
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Description

N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C18H19N3O4 It belongs to the class of benzamides and is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further connected to a 2-methyl-3-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide typically involves the reaction of 3-nitro-2-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminophenylamine to form the final product. The reaction conditions generally include:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The amide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature to elevated temperatures.

    Oxidation: Potassium permanganate, water, acidic or basic conditions, elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile, room temperature to reflux.

Major Products Formed

    Reduction: N-[3-(butanoylamino)phenyl]-2-methyl-3-aminobenzamide

    Oxidation: N-[3-(butanoylamino)phenyl]-2-carboxy-3-nitrobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide
  • N-[3-(butanoylamino)phenyl]-4-methoxy-3-nitrobenzamide
  • 5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide

Uniqueness

N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoylamino group and the nitro group on the benzamide scaffold allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various research and industrial applications.

Properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-6-17(22)19-13-7-4-8-14(11-13)20-18(23)15-9-5-10-16(12(15)2)21(24)25/h4-5,7-11H,3,6H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQXLYILGZKFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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